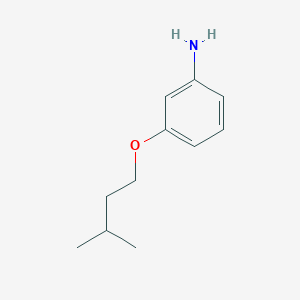

3-(3-Methylbutoxy)aniline

Descripción

Contextualization within Aniline (B41778) Derivative Research

Aniline and its derivatives are a cornerstone of modern chemistry, with applications spanning from the synthesis of dyes and polymers to the development of pharmaceuticals and agrochemicals. ambeed.com Research into aniline derivatives is driven by the desire to create novel molecules with specific electronic and steric properties. The introduction of various substituents onto the aniline ring allows for the fine-tuning of its reactivity, basicity, and potential for intermolecular interactions.

3-(3-Methylbutoxy)aniline is of interest within this context due to the specific properties imparted by the 3-methylbutoxy group. Unlike simple alkyl or methoxy (B1213986) substituents, the isoamyl group introduces a degree of lipophilicity and conformational flexibility. The placement at the meta position electronically isolates the amino group from the ether's resonance effects to a greater extent than in the ortho or para isomers, influencing the regioselectivity of further chemical transformations. Researchers in medicinal chemistry and materials science often utilize such derivatives to explore how changes in a molecule's three-dimensional shape and polarity affect its biological activity or material properties. evitachem.com

Historical Perspectives on Related Aromatic Amine Chemistry

The study of aromatic amines has a rich history dating back to the 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. researchgate.net The field rapidly expanded with the discovery of synthetic dyes, most notably with William Henry Perkin's synthesis of mauveine from aniline in 1856, which launched the synthetic dye industry. researchgate.net This era marked the beginning of intensive investigation into the reactions of aniline, such as diazotization, which allows the conversion of the amino group into a wide array of other functionalities. evitachem.com

The development of the Williamson ether synthesis in 1850 by Alexander Williamson provided a general method for preparing ethers, a key reaction for synthesizing alkoxy-substituted anilines like this compound. wikipedia.orgmasterorganicchemistry.com This reaction, involving an alkoxide and an alkyl halide, remains a fundamental tool in organic synthesis today. wikipedia.org The historical development of these foundational reactions provides the procedural basis for the synthesis of more complex aniline derivatives.

Scope and Academic Relevance of Current Research on the Compound

Current academic interest in this compound and related compounds primarily lies in its use as a versatile chemical intermediate. Chemical suppliers list it as a research chemical, indicating its role as a starting material for more complex molecules. lookchem.com Its applications are found in the synthesis of novel compounds for evaluation in medicinal chemistry and materials science. For example, related aniline derivatives are investigated for their potential antimicrobial and anticancer properties, and as precursors for specialty polymers and dyes. evitachem.com The study of such compounds contributes to the broader understanding of structure-activity relationships, where the specific size, shape, and electronics of the 3-methylbutoxy group can be correlated with the properties of the final product.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(isopentyloxy)aniline |

| CAS Number | 17258-52-5 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methylbutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZQGOGXVNCCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586380 | |

| Record name | 3-(3-Methylbutoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17258-52-5 | |

| Record name | 3-(3-Methylbutoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3 Methylbutoxy Aniline

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic Aromatic Substitution (SNAr) provides a foundational method for synthesizing aryl ethers. The strategy for 3-(3-Methylbutoxy)aniline typically involves the reaction of a nucleophile, in this case, the alkoxide of 3-methylbutanol, with an aromatic ring bearing a suitable leaving group and activating groups.

Reactivity of Halogenated Anilines with 3-Methylbutanol

Direct reaction of halogenated anilines with 3-methylbutanol (isoamyl alcohol) is challenging. The amino group (-NH₂) is an electron-donating group, which deactivates the aromatic ring toward nucleophilic attack, making standard SNAr conditions on substrates like 3-chloroaniline (B41212) or 3-bromoaniline (B18343) inefficient. libretexts.org The reaction generally requires an aromatic ring that is electron-deficient. masterorganicchemistry.com

To overcome this, a common industrial and laboratory strategy involves using a precursor with a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. libretexts.org For the synthesis of a meta-substituted product like this compound, the synthetic design often starts with a different precursor. One documented pathway involves the etherification of 3-nitrobenzyl chloride with 3-methyl-1-butanol, followed by the catalytic reduction of the nitro group to an aniline (B41778). google.com In this process, the ether linkage is formed first via a standard Williamson ether synthesis, and the amine functionality is generated in a subsequent step. google.com

Another viable NAS-based approach starts with 3-aminophenol (B1664112). The phenoxide, generated under basic conditions, acts as the nucleophile, attacking an alkyl halide like 3-methyl-1-bromobutane to form the desired ether.

Influence of Basic Conditions (e.g., K₂CO₃, NaH) on Reaction Efficacy

The choice of base is critical in driving the etherification reaction to completion by generating the nucleophilic alkoxide or phenoxide.

Potassium Carbonate (K₂CO₃): A moderately strong base, K₂CO₃ is frequently used in reactions involving phenols, such as 3-aminophenol. It is effective at deprotonating the hydroxyl group to form the more nucleophilic phenoxide ion, which can then react with an alkyl halide.

Sodium Hydride (NaH): A powerful, non-nucleophilic base, NaH can be used to deprotonate alcohols like 3-methylbutanol quantitatively to form the sodium alkoxide. fishersci.fi This strong nucleophile can then be reacted with an activated aryl halide. For reactions starting with 3-aminophenol, NaH can deprotonate the phenol (B47542) to facilitate etherification.

Potassium Hydroxide (B78521) (KOH): Strong bases like KOH are also employed. In a documented synthesis of a related compound, 1-(3-methylbutoxy)methyl-3-nitrobenzene, KOH pellets were used to facilitate the reaction between 3-nitrobenzyl chloride and 3-methyl-1-butanol. google.com

The efficacy of the base directly impacts reaction time and yield. Stronger bases like NaH can lead to faster reaction rates at lower temperatures compared to weaker bases like K₂CO₃.

| Base | Typical Substrate | Role | General Observations |

|---|---|---|---|

| K₂CO₃ | 3-Aminophenol | Generates phenoxide for reaction with alkyl halide. | Common, effective, and easy to handle. Reaction may require heating. |

| NaH | 3-Methylbutanol or 3-Aminophenol | Generates a strong nucleophile (alkoxide/phenoxide). fishersci.fi | Highly effective, often allowing for lower reaction temperatures. Requires anhydrous conditions. fishersci.fi |

| KOH | 3-Methylbutanol | Facilitates etherification with reactive electrophiles like benzyl (B1604629) halides. google.com | A strong, cost-effective base suitable for robust reactions. google.com |

Solvent Effects and Their Optimization in NAS

The solvent plays a crucial role in NAS reactions by solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred as they can dissolve the ionic intermediates and reactants without strongly solvating the nucleophile, leaving it more reactive.

Dimethylformamide (DMF): A common solvent for NAS due to its high dielectric constant and aprotic nature. It effectively dissolves both the organic substrates and the inorganic base. google.com

Tetrahydrofuran (THF): Often used, particularly with strong bases like NaH. It is less polar than DMF but is effective for many substitution reactions. fishersci.fi

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can significantly accelerate the rate of SNAr reactions. fishersci.fi

Optimization involves selecting a solvent that provides good solubility for all components while maximizing the nucleophilicity of the alkoxide or phenoxide. The reaction temperature is also a key parameter, with studies showing that heating is often necessary to achieve reasonable reaction rates, typically in the range of 80-100°C. fishersci.fi

| Solvent | Key Property | Impact on Reaction |

|---|---|---|

| DMF | Polar Aprotic | Good solubility for reactants, facilitates ionic mechanisms. google.com |

| DMSO | Highly Polar Aprotic | Can significantly increase reaction rates compared to other solvents. fishersci.fi |

| THF | Aprotic | Compatible with strong bases like NaH, suitable for many substitutions. fishersci.fi |

Catalytic Amination Approaches

Modern synthetic chemistry often favors catalytic methods for their efficiency, selectivity, and milder reaction conditions. For this compound, this could involve transition-metal-catalyzed coupling or zeolite-catalyzed processes.

Transition-Metal Catalysis in Direct Coupling Reactions (e.g., Pd(OAc)₂, Xantphos)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or its etherification variant, represent a powerful tool for forming C-N and C-O bonds. To synthesize this compound, a plausible route is the palladium-catalyzed coupling of 3-bromoaniline or 3-chloroaniline with 3-methylbutanol, or the coupling of 3-aminophenol with 3-methyl-1-bromobutane.

The catalytic system typically consists of:

Palladium Precatalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and versatile precatalyst.

Ligand: A bulky, electron-rich phosphine (B1218219) ligand is essential to facilitate the catalytic cycle. Xantphos is a well-known ligand for such cross-coupling reactions, promoting the formation of the active Pd(0) species and facilitating both oxidative addition and reductive elimination steps.

Base: A base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to generate the nucleophile in situ.

While direct C-H amination is an emerging field, the more established cross-coupling of an aryl halide with an alcohol (Buchwald-Hartwig etherification) is a highly relevant strategy for this target molecule. d-nb.info

Zeolite-Catalyzed Alkylation Methodologies

Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic sites, making them effective shape-selective catalysts for various organic transformations, including alkylation. lidsen.com In the context of synthesizing substituted anilines, zeolites can catalyze the alkylation of aniline with alcohols. iitm.ac.instmjournals.in

The reaction is typically carried out in the vapor phase at elevated temperatures. stmjournals.in The product distribution (N-alkylation vs. C-alkylation) is highly dependent on the zeolite type, its acidity, pore size, and the reaction conditions. iitm.ac.ingoogle.com

Zeolite Types: Zeolites like H-Y, HZSM-5, and H-mordenite have been studied for aniline alkylation. iitm.ac.in Three-dimensional and mildly acidic zeolites such as ZSM-5 and Y-type zeolites often show higher catalytic activities for aniline alkylation. iitm.ac.in

Reaction Conditions: Temperature is a critical parameter. For instance, vapor-phase alkylation of aniline with ethanol (B145695) over various catalysts showed the highest conversion at 370°C. stmjournals.in The molar ratio of aniline to alcohol also influences the outcome. stmjournals.in

While N-alkylation and C-alkylation are the more commonly reported outcomes, O-alkylation of an aminophenol substrate over a zeolite catalyst is a feasible pathway for producing this compound, leveraging the acidic sites of the zeolite to activate the reactants. For example, NaY-faujasite has been used for the selective mono-N-methylation of aminophenols, demonstrating the potential of zeolites to mediate reactions involving these bifunctional molecules.

| Catalyst System | Reactants | Methodology | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | 3-Aminophenol + 3-Methyl-1-bromobutane | Buchwald-Hartwig Etherification | High functional group tolerance; typically mild conditions. |

| Zeolite (e.g., ZSM-5, H-Y) | 3-Aminophenol + 3-Methylbutanol | Vapor-Phase Catalytic O-Alkylation | Shape-selective, reusable catalyst. Reaction conditions determine selectivity. iitm.ac.instmjournals.in |

Reduction Strategies for Precursor Compounds

A primary route to this compound involves the reduction of its nitro precursor, 1-(3-Methylbutoxy)-3-nitrobenzene. This transformation can be accomplished through various reduction strategies, each with distinct advantages and operational parameters.

Catalytic Hydrogenation of Nitro-Precursors (e.g., Pd/C)

Catalytic hydrogenation stands out as a highly efficient and clean method for the reduction of nitroarenes. The use of palladium on carbon (Pd/C) is a common and effective approach for this transformation. nih.govmasterorganicchemistry.com The reaction involves the use of hydrogen gas (H₂) in the presence of the Pd/C catalyst, which facilitates the reduction of the nitro group to an amine.

The general reaction is as follows: 1-(3-Methylbutoxy)-3-nitrobenzene + H₂ (gas) --(Pd/C)--> this compound + H₂O

This method is favored for its high yields and the clean nature of the reaction, as the by-product is water. The catalyst can be filtered off after the reaction, simplifying the purification process. masterorganicchemistry.com The reaction conditions, such as hydrogen pressure, temperature, and solvent, are critical parameters that can be optimized to maximize the yield and reaction rate. For similar nitroarene reductions, conditions can range from atmospheric pressure to higher pressures of H₂, with temperatures typically being moderate. nih.gov

Chemical Reduction Methods (e.g., Fe/HCl, NaBH₄/CuCl₂)

Iron in Acidic Medium (Béchamp Reduction): The reduction of nitroarenes using iron (Fe) in the presence of an acid, commonly hydrochloric acid (HCl), is a classic and cost-effective method. masterorganicchemistry.comresearchgate.net This method, known as the Béchamp reduction, is particularly advantageous in industrial settings due to the low cost of iron filings. A key benefit of using Fe/HCl is that the in-situ generated FeCl₂ can be hydrolyzed, which regenerates the acid, meaning only a catalytic amount of HCl is needed to initiate the reaction. shaalaa.com

The reaction is generally robust and tolerates a variety of other functional groups, making it a chemoselective process. researchgate.net The mechanism involves the transfer of electrons from the metal to the nitro group, with the acid providing the necessary protons for the formation of water.

Sodium Borohydride (B1222165) and Copper(II) Chloride: A combination of sodium borohydride (NaBH₄) and a transition metal salt like copper(II) chloride (CuCl₂) offers a potent system for the reduction of nitroarenes. beilstein-journals.orgaau.dk This method is known for its effectiveness under mild conditions. The role of CuCl₂ is pivotal; it is believed that NaBH₄ reduces Cu(II) to active copper species, which are the actual reducing agents for the nitro group. beilstein-journals.orgbeilstein-journals.org

This system has demonstrated high yields in the reduction of various nitroaromatic compounds. aau.dksynthical.com It also shows a degree of functional group tolerance, leaving amides, carboxylic acids, and aromatic halogens intact under specific conditions. beilstein-journals.orgsynthical.com

Table 1: Comparison of Chemical Reduction Methods for Nitroarenes

| Reducing System | Key Advantages | Common Conditions | Yields (General) |

| Fe/HCl | Low cost, catalytic acid requirement. shaalaa.com | Iron filings, aqueous HCl/ethanol | Generally high |

| NaBH₄/CuCl₂ | Mild conditions, high yields. beilstein-journals.org | NaBH₄, catalytic CuCl₂, solvent (e.g., methanol (B129727)/THF) | High (often >90%) aau.dk |

Microwave-Assisted Reduction Techniques

The application of microwave irradiation has significantly accelerated many organic reactions, including the reduction of nitro compounds. researchgate.net Microwave-assisted synthesis offers advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.comrsc.org

For the reduction of nitroarenes to anilines, various protocols have been developed. One common approach involves transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) is used in conjunction with a catalyst such as Pd/C under microwave irradiation. thieme-connect.com This technique avoids the need for handling flammable hydrogen gas directly.

Studies have shown that microwave heating can reduce reaction times from hours to minutes. For instance, the reduction of nitroarenes using iron or zinc with ammonium chloride in an aqueous methanol medium under microwave conditions (e.g., 120°C for 5 minutes) can lead to high yields (around 91%). researchgate.net Similarly, copper nanoparticle-catalyzed transfer hydrogenation of nitrobenzene (B124822) using glycerol (B35011) as a hydrogen source can be efficiently promoted by microwave irradiation, achieving complete conversion in as little as 30 minutes at 130°C. frontiersin.org

Table 2: Microwave-Assisted Nitroarene Reduction Examples

| Catalyst/Reagent | Hydrogen Donor | Temperature | Time | Conversion/Yield |

| Iron or Zinc | Ammonium Chloride | 120°C | 5 min | ~91% Yield researchgate.net |

| Pd/C | Methylcyclohexenes | 80°C | >10 min | Full Conversion thieme-connect.com |

| Copper Nanoparticles | Glycerol | 130°C | 30 min | Complete Conversion frontiersin.org |

Green Chemistry Advancements in Synthesis

Recent research has focused on developing more environmentally benign synthetic routes for compounds like this compound. These "green" methods aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy sources.

Photocatalytic Alkylation Mechanisms (e.g., Eosin Y catalysis)

Visible-light photoredox catalysis has emerged as a powerful and green tool for forming various chemical bonds, including the C–O bond necessary for synthesizing the ether linkage in the precursor to this compound (i.e., the alkylation of 3-nitrophenol (B1666305) with an isoamyl source). researchgate.net Organic dyes like Eosin Y are attractive photocatalysts because they are inexpensive, readily available, and can be activated by visible light. researchgate.netacs.org

The general mechanism involves the photoexcitation of Eosin Y by visible light (e.g., green light). rsc.org The excited photocatalyst can then engage in a single-electron transfer (SET) process. For C–O bond formation, this can involve the generation of a radical intermediate from an alkylating agent, which then couples with a phenoxide. While direct photocatalytic alkylation to form this compound's precursor is a specific application, the underlying principles have been demonstrated in various C–O bond-forming reactions. sioc-journal.cndicp.ac.cn For example, Eosin Y has been used to catalyze the formation of aryl radicals from diazonium salts, which can then react with various nucleophiles. beilstein-journals.orguni-regensburg.de This approach represents a metal-free alternative to traditional cross-coupling reactions. researchgate.net

Biocatalytic Synthesis Routes (e.g., Immobilized Lipase B)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. rsc.org Lipases, particularly Lipase B from Candida antarctica (CALB), are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous media. sci-hub.setandfonline.com Novozym 435 is a commercially available, immobilized form of CALB that is widely used due to its stability and reusability. csic.es

For the synthesis of the ether precursor, a biocatalytic approach could involve the lipase-catalyzed esterification between 3-nitrophenol and a derivative of 3-methyl-1-butanol. While lipases are primarily known for ester bond formation, their application in ether synthesis, though less common, is an area of active research. More directly, lipases are highly efficient in the synthesis of phenolic esters. mdpi.comnih.gov For instance, CALB has been shown to be highly effective in the selective acylation of primary hydroxyl groups. beilstein-journals.org This high selectivity and the mild reaction conditions (e.g., moderate temperatures) make biocatalysis a promising green strategy. mdpi.com

Continuous Flow Reactor Systems for Enhanced Production

The application of continuous flow reactor systems for the synthesis of this compound, while not extensively documented for this specific compound, can be inferred from the successful implementation of this technology in the production of other aniline derivatives. evitachem.comaccelachem.com Flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity. accelachem.combldpharm.comingentaconnect.comliverpool.ac.uk

For the likely two-step synthesis of this compound, which would involve a Williamson ether synthesis followed by a nitro group reduction, a continuous flow setup could be designed with two sequential reactor modules.

Module 1: Williamson Ether Synthesis In this module, a solution of 3-nitrophenol and a base (e.g., sodium hydroxide or potassium carbonate) would be continuously mixed with a stream of isoamyl halide (e.g., isoamyl bromide) in a heated reactor coil. The precise control of temperature and residence time afforded by a flow reactor would be critical in maximizing the yield of the desired 3-(3-methylbutoxy)nitrobenzene intermediate and minimizing the formation of byproducts.

Module 2: Nitro Group Reduction The output from the first module, containing the nitroaromatic intermediate, could be directly fed into a second reactor for the reduction step. A common method for this transformation is catalytic hydrogenation. In a flow setup, this would typically involve passing the nitro compound stream through a packed-bed reactor containing a solid-supported catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This approach avoids the need to handle flammable catalysts in large batch reactors and allows for efficient catalyst reuse.

The table below outlines hypothetical parameters for a continuous flow synthesis of this compound, based on general principles and data from related aniline syntheses.

Interactive Data Table: Hypothetical Continuous Flow Synthesis Parameters

| Parameter | Module 1: Etherification | Module 2: Reduction | Notes |

| Reactants | 3-Nitrophenol, Isoamyl Bromide, Base | 3-(3-Methylbutoxy)nitrobenzene, H₂ | Base selection can influence reaction rate and byproduct formation. |

| Catalyst | Phase Transfer Catalyst (optional) | 10% Pd/C | A phase transfer catalyst can enhance the rate of the etherification. |

| Solvent | DMF, Acetonitrile (B52724) | Ethanol, Ethyl Acetate | Solvent choice impacts solubility and reaction kinetics. |

| Temperature | 80-120 °C | 25-70 °C | Precise temperature control is crucial for selectivity and yield. |

| Pressure | 1-5 bar | 5-20 bar (H₂) | Higher hydrogen pressure can accelerate the reduction. |

| Residence Time | 5-20 minutes | 2-10 minutes | Shorter residence times compared to batch processing increase throughput. accelachem.com |

| Expected Yield | >90% | >95% | Continuous removal of product can drive equilibrium and improve yield. |

Solvent Recycling and Waste Mitigation in Synthetic Processes

The synthesis of this compound, following the proposed route, would generate waste streams containing solvents, unreacted starting materials, and byproducts. Implementing solvent recycling and waste mitigation strategies is crucial for improving the economic and environmental sustainability of the process.

Solvent Recycling: The solvents used in both the etherification (e.g., DMF, acetonitrile) and the reduction (e.g., ethanol, ethyl acetate) steps can be recovered and purified for reuse. Distillation is the most common method for solvent recycling. For instance, in the production of other anilines, fractional distillation has been successfully employed to recover organic solvents. After the reaction and product isolation, the collected solvent streams would be subjected to distillation to separate the solvent from non-volatile impurities. The purity of the recovered solvent should be verified (e.g., by gas chromatography) before it is reintroduced into the process.

Waste Mitigation: The primary waste products from the proposed synthesis would include inorganic salts from the etherification step (e.g., sodium bromide) and the catalyst from the reduction step.

Inorganic Salts: These can be removed by filtration and washing. Depending on the specific salts, they may be repurposed or treated for disposal.

Aqueous Waste: The aqueous layers from extractions will contain dissolved organic compounds. Treatment methods such as activated carbon adsorption or advanced oxidation processes can be employed to remove these contaminants before discharge.

Comparative Analysis of Synthetic Routes

While a variety of synthetic routes for this compound are conceivable, the most practical approach for research applications involves the alkylation of a phenol followed by the reduction of a nitro group, or the direct alkylation of an aminophenol.

Evaluation of Yield, Purity, and Reaction Time Metrics

A comparative analysis of two plausible synthetic routes is presented below.

Route A: Williamson Ether Synthesis of 3-Nitrophenol followed by Reduction

Etherification: 3-Nitrophenol is reacted with an isoamyl halide (e.g., 3-methyl-1-bromobutane) in the presence of a base.

Reduction: The resulting 1-(3-methylbutoxy)-3-nitrobenzene is reduced to this compound.

Route B: Direct Alkylation of 3-Aminophenol 3-Aminophenol is directly reacted with an isoamyl halide.

Interactive Data Table: Comparison of Synthetic Routes

| Metric | Route A | Route B |

| Overall Yield | Potentially higher (typically >80%) | Moderate (can be lower due to N-alkylation) |

| Purity of Final Product | High, purification is straightforward | Lower, mixture of O- and N-alkylated products |

| Reaction Time (Total) | Longer (two distinct steps) | Shorter (one step) |

| Key Challenge | Handling of potentially hazardous nitro compounds | Controlling regioselectivity |

A patent for a related compound, 3-[(3-methylbutoxy)methyl]aniline, reports a 90.1% yield for the etherification step and a 97.1% yield for the reduction step, indicating that Route A can be very efficient. google.com

Regiochemical Fidelity and Selectivity Studies

Regioselectivity is a critical consideration, particularly in the direct alkylation of 3-aminophenol (Route B). The ambident nucleophilic character of 3-aminophenol (having both a nucleophilic nitrogen and a nucleophilic oxygen) can lead to a mixture of O-alkylated and N-alkylated products. The ratio of these products is influenced by several factors:

Base: The choice of base can influence the relative nucleophilicity of the amino and hydroxyl groups.

Solvent: The polarity of the solvent can affect the reaction pathway.

Leaving Group: The nature of the leaving group on the alkylating agent can also play a role.

In contrast, Route A offers superior regiochemical control. The etherification occurs at the phenolic oxygen of 3-nitrophenol, and the subsequent reduction of the nitro group to an amine does not affect the ether linkage. This ensures the formation of the desired 3-substituted aniline isomer.

Scalability Considerations for Research Applications

For research-scale applications (milligrams to a few grams), both routes are viable.

Route A: While it involves two steps, the reactions are generally robust and high-yielding. The purification of the intermediate and final product is typically straightforward, which is advantageous for obtaining high-purity material for further studies. The main consideration for scaling up this route would be the safe handling of the nitroaromatic intermediate.

Chemical Reactivity and Transformation Studies of 3 3 Methylbutoxy Aniline

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-rich nature of the aromatic ring in 3-(3-Methylbutoxy)aniline makes it highly susceptible to electrophilic attack. The outcomes of these reactions are dictated by the combined directing effects of the amino and alkoxy groups.

The nitration of this compound is expected to proceed readily in the presence of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The powerful activating and directing effects of the amino group favor the introduction of the nitro (-NO₂) group at the positions ortho and para to it.

The primary products anticipated from the nitration of this compound are 2-nitro-3-(3-methylbutoxy)aniline, 4-nitro-3-(3-methylbutoxy)aniline, and 6-nitro-3-(3-methylbutoxy)aniline. The distribution of these isomers is influenced by both electronic and steric factors. The C4 and C6 positions are electronically favored due to the strong para- and ortho-directing influence of the amino group, respectively. The C2 position is also activated, being ortho to the amino group and para to the 3-methylbutoxy group. However, steric hindrance from the adjacent bulky 3-methylbutoxy group may reduce the yield of the 2-nitro isomer compared to the 6-nitro isomer.

| Product Name | Position of Nitration | Activating Influences |

| 2-Nitro-3-(3-methylbutoxy)aniline | C2 | Ortho to -NH₂, Para to -OR |

| 4-Nitro-3-(3-methylbutoxy)aniline | C4 | Para to -NH₂, Ortho to -OR |

| 6-Nitro-3-(3-methylbutoxy)aniline | C6 | Ortho to -NH₂ |

Note: This table presents the expected major products based on established principles of electrophilic aromatic substitution.

It is important to note that direct nitration of anilines can sometimes lead to oxidation and the formation of tarry by-products.

The halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) is anticipated to be a rapid reaction, yielding a mixture of halogenated products. The high degree of activation of the aromatic ring can even lead to polyhalogenation. For instance, the bromination of the analogous m-anisidine (B1676023) is known to produce a significant amount of the dibromo product due to the presence of two doubly activated positions. guidechem.com

The expected mono-halogenated products are 2-halo-3-(3-methylbutoxy)aniline, 4-halo-3-(3-methylbutoxy)aniline, and 6-halo-3-(3-methylbutoxy)aniline. The regioselectivity will follow a similar pattern to nitration, with the C4 and C6 positions being highly favored. Due to the high reactivity, controlling the reaction to obtain a single mono-substituted product can be challenging.

| Halogenation Reaction | Reagent | Expected Major Products |

| Bromination | Br₂ in a suitable solvent | 2-Bromo-3-(3-methylbutoxy)aniline, 4-Bromo-3-(3-methylbutoxy)aniline, 6-Bromo-3-(3-methylbutoxy)aniline |

| Chlorination | Cl₂ in a suitable solvent | 2-Chloro-3-(3-methylbutoxy)aniline, 4-Chloro-3-(3-methylbutoxy)aniline, 6-Chloro-3-(3-methylbutoxy)aniline |

Note: This table outlines the predicted outcomes of halogenation reactions.

Sulfonation of this compound, typically carried out with fuming sulfuric acid, is expected to yield sulfonic acid derivatives. The electrophile in this reaction is sulfur trioxide (SO₃). Similar to other EAS reactions, the sulfonic acid group (-SO₃H) will be directed to the positions activated by the amino and alkoxy groups.

A key feature of the sulfonation of anilines is the initial formation of a salt between the basic amino group and the acidic sulfuric acid. At higher temperatures, this salt can rearrange to form the ring-sulfonated product. The amino group in the product can then be protonated by the sulfonic acid group, leading to the formation of a zwitterion (an internal salt).

The expected major sulfonation products are 2-amino-3-(3-methylbutoxy)benzenesulfonic acid, 4-amino-5-(3-methylbutoxy)benzenesulfonic acid, and 4-amino-3-(3-methylbutoxy)benzenesulfonic acid, which will likely exist as zwitterions.

The high reactivity of the amino group in this compound can be moderated by converting it into a less activating group, such as an amide. mdpi.com Acetylation of the amino group with acetic anhydride (B1165640) or acetyl chloride is a common protection strategy. google.com This transformation yields N-(3-(3-methylbutoxy)phenyl)acetamide.

The resulting acetamido group is still an ortho-, para-director, but it is a much weaker activating group than the amino group. This reduced activation allows for more controlled electrophilic aromatic substitution reactions and helps to prevent oxidation of the ring and polysubstitution. After the desired substitution on the aromatic ring has been achieved, the acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the amino group.

| Protection Step | Reagent | Product |

| Acetylation | Acetic anhydride or Acetyl chloride | N-(3-(3-methylbutoxy)phenyl)acetamide |

| Deprotection (Hydrolysis) | Acid or Base | Substituted this compound |

Note: This table summarizes a common protection-deprotection sequence for the amino group.

Oxidation Reactions and Mechanisms

Anilines are generally susceptible to oxidation, and this compound is no exception. wikipedia.org Oxidation can occur at the amino group or the aromatic ring, often leading to a complex mixture of colored products, including polymers. The nature of the product depends on the oxidizing agent and the reaction conditions.

Oxidation of anilines can lead to the formation of quinones and their derivatives. rsc.orgnih.govrsc.org For this compound, oxidation could potentially lead to the formation of a quinone-imine structure. The exact structure of the resulting quinone would depend on the specific oxidation pathway.

The formation of C-nitroso derivatives can occur through the oxidation of the amino group. nih.gov For instance, oxidation with reagents like Caro's acid (peroxymonosulfuric acid) can convert the primary amino group into a nitroso group (-NO). This would result in the formation of 1-(3-methylbutoxy)-3-nitrosobenzene. It is important to distinguish this from N-nitrosation, which typically occurs with secondary amines and nitrous acid. syr.edunih.goveuropa.euresearchgate.net

Oxidative Coupling Reactions and Polymerization Pathways

The oxidative coupling of aniline (B41778) and its derivatives is a foundational method for the synthesis of conjugated polymers, most notably polyaniline (PANI) and its substituted analogues. rdd.edu.iq This process typically involves the chemical or electrochemical oxidation of the aniline monomer, leading to the formation of radical cations which then couple to form the polymer chain. While specific studies on the oxidative polymerization of this compound are not extensively documented in peer-reviewed literature, the behavior of other alkoxy-substituted anilines provides a strong basis for predicting its reactivity.

The presence of the electron-donating 3-methylbutoxy group at the meta position of the aniline ring is expected to influence the polymerization process in several ways. The alkoxy group increases the electron density of the aromatic ring, which generally facilitates oxidation, making the monomer more susceptible to polymerization compared to unsubstituted aniline. However, the steric bulk of the 3-methylbutoxy group may also play a role in the regioselectivity of the coupling reactions and the morphology of the resulting polymer.

Chemical oxidative polymerization is commonly carried out using an oxidizing agent such as ammonium (B1175870) persulfate (APS) in an acidic medium. The reaction proceeds through the formation of aniline radical cations, which then undergo coupling reactions, primarily at the para-position to the amino group, to form the emeraldine (B8112657) salt form of the polyaniline derivative. The general mechanism involves the following steps:

Oxidation of the monomer: The aniline derivative is oxidized to its radical cation.

Radical coupling: Two radical cations couple to form a dimer, which is then re-oxidized.

Polymer chain growth: The process of oxidation and coupling continues, leading to the growth of the polymer chain.

The resulting polymer, poly(this compound), is expected to be soluble in common organic solvents due to the presence of the flexible alkoxy side chain, a desirable property for solution-based processing and film formation. The properties of the polymer, such as its conductivity and electrochromic behavior, would be influenced by the nature of the substituent.

Electrochemical polymerization offers an alternative route to produce thin films of the polymer directly onto an electrode surface. This method allows for precise control over the film thickness and morphology by controlling the electrochemical parameters such as the potential, current, and charge passed during the polymerization.

Reduction Reactions

Reduction of Nitro Derivatives to Amines

The synthesis of this compound typically proceeds via the reduction of its corresponding nitro precursor, 1-(3-Methylbutoxy)-3-nitrobenzene. This reduction is a common and efficient method for the preparation of aromatic amines. A variety of reducing agents and reaction conditions can be employed for this transformation, with the choice often depending on the scale of the reaction, the presence of other functional groups, and cost considerations.

One of the most widely used methods is catalytic hydrogenation. masterorganicchemistry.comyoutube.com This involves the use of hydrogen gas in the presence of a metal catalyst.

| Catalyst | Pressure | Temperature | Solvent | Yield (%) |

| Palladium on Carbon (Pd/C) | 1-4 atm | Room Temperature | Ethanol (B145695), Ethyl Acetate (B1210297) | >95 |

| Raney Nickel (Ra-Ni) | 1-5 atm | Room Temperature | Methanol (B129727) | High |

| Platinum(IV) Oxide (PtO2) | 1 atm | Room Temperature | Acetic Acid | High |

Table 1: Common Catalysts for the Reduction of Nitroarenes to Anilines

Another common method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction with iron and HCl is a classic method that is often used in industrial settings.

The general reaction is as follows:

C11H15NO2 + 6[H] -> C11H17NO + 2H2O

The choice of reducing agent can be critical if the molecule contains other reducible functional groups. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of this compound is nucleophilic and readily participates in a variety of chemical reactions. The electron-donating nature of the 3-methylbutoxy group further enhances the electron density on the aniline ring, though its meta-position has a less direct influence on the amine's nucleophilicity compared to ortho- or para-substituents.

Acylhydrazone Formation and Exchange Reactions

While direct studies on acylhydrazone formation from this compound are not prevalent, the general reactivity of anilines in such reactions is well-established. Aniline derivatives can act as catalysts in the formation of acylhydrazones from aldehydes and hydrazides. rsc.orgresearchgate.net The reaction proceeds through the formation of a Schiff base intermediate, which is then displaced by the hydrazide to form the more thermodynamically stable acylhydrazone.

The catalytic cycle can be summarized as follows:

Schiff base formation: The aniline reacts with an aldehyde to form a protonated Schiff base (iminium ion).

Nucleophilic attack: The hydrazide acts as a nucleophile, attacking the iminium ion.

Acylhydrazone formation: A tetrahedral intermediate is formed, which then collapses to yield the acylhydrazone and regenerate the aniline catalyst.

The rate of this reaction is influenced by the nucleophilicity of the aniline catalyst. Electron-donating substituents on the aniline ring generally increase the catalytic activity.

Schiff Base Condensation Reactions

The amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.com This reaction is typically carried out by heating the aniline and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.

The general reaction is:

C11H17NO + RCHO -> C11H16N=CHR + H2O

The formation of Schiff bases is a versatile reaction used in the synthesis of various organic compounds, including ligands for metal complexes and intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The properties of the resulting Schiff base, such as its color, stability, and coordination ability, are influenced by the nature of the aldehyde or ketone used in the condensation.

Mechanism of Action in Chemical Transformations

The chemical reactivity of this compound is primarily governed by the presence of the nucleophilic amino group and the activated aromatic ring. The 3-methylbutoxy group, being an electron-donating group, influences the electronic properties of the molecule and thus its reactivity.

In oxidative coupling reactions , the mechanism involves the initial one-electron oxidation of the aniline to form a radical cation. The electron-donating alkoxy group facilitates this oxidation step by stabilizing the positive charge. The subsequent coupling of these radical cations is a key step in the polymerization process. The regiochemistry of the coupling is influenced by both electronic and steric factors.

In reduction reactions of the corresponding nitro derivative, the mechanism depends on the reducing agent used. For catalytic hydrogenation, the nitro group is adsorbed onto the catalyst surface, followed by the sequential addition of hydrogen atoms. In the case of metal-acid reductions, the mechanism involves a series of single electron transfers from the metal to the nitro group, followed by protonation steps.

In nucleophilic reactions of the amine group , such as acylhydrazone catalysis and Schiff base formation, the lone pair of electrons on the nitrogen atom acts as the nucleophile. In Schiff base formation, the initial nucleophilic attack of the amine on the carbonyl carbon is followed by dehydration to form the imine. The rate of these reactions is dependent on the nucleophilicity of the amine, which is modulated by the electronic effects of the substituents on the aromatic ring.

Derivatization and Analog Development of 3 3 Methylbutoxy Aniline

Synthesis of Substituted Aniline (B41778) Derivatives

The derivatization of 3-(3-methylbutoxy)aniline can be achieved through various synthetic transformations targeting the aromatic ring, the amino group, or the ether linkage. While direct derivatization of this compound is not extensively documented in publicly available literature, the synthesis of its derivatives can be inferred from established methodologies for similar aniline compounds.

A primary route to substituted aniline derivatives involves the initial synthesis of a substituted nitrobenzene (B124822) precursor, followed by reduction of the nitro group to an amine. For instance, the synthesis of the analogous compound 3-((3-methylbutoxy)methyl)aniline commences with the reaction of 3-nitrobenzyl chloride with 3-methyl-1-butanol in the presence of potassium hydroxide (B78521) to yield 1-((3-methylbutoxy)methyl)-3-nitrobenzene. researchgate.net Subsequent reduction of the nitro group, for example through catalytic hydrogenation using palladium on carbon and hydrazine (B178648) hydrate, affords the final aniline derivative in high yield. researchgate.net This two-step approach allows for the introduction of the 3-methylbutoxy group onto a functionalized aromatic ring prior to the formation of the reactive aniline.

Another common strategy involves the etherification of a substituted aminophenol. For example, the synthesis of the para-isomer, 4-(3-methylbutoxy)aniline, can be achieved by reacting 4-aminophenol (B1666318) with 3-methyl-1-bromobutane under basic conditions. evitachem.com This nucleophilic substitution reaction, however, can present challenges with competing N-alkylation versus O-alkylation. evitachem.com

The amino group of this compound itself is a key site for derivatization. Standard acylation reactions with acyl chlorides or anhydrides can be employed to form the corresponding amides. For example, aniline reacts readily with acetyl chloride to form acetanilide. smolecule.com Similarly, N-alkylation can be performed. For instance, N-ethyl-3-(isopentyloxy)aniline has been synthesized, demonstrating the accessibility of secondary amine derivatives. nih.gov

Electrophilic aromatic substitution on the aniline ring is also a viable route for derivatization. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. chemistrysteps.com However, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion, which is a meta-directing deactivating group. chemistrysteps.com To control the position of substitution and prevent polysubstitution, the amino group is often protected, for instance by acetylation, prior to carrying out the electrophilic substitution. smolecule.com

A summary of potential synthetic routes to substituted this compound derivatives is presented in Table 1.

| Precursor | Reagents and Conditions | Derivative | Reference |

| 3-Nitrophenol (B1666305) | 1. 3-methyl-1-bromobutane, base; 2. Reducing agent (e.g., H2/Pd-C) | This compound | Inferred from researchgate.netevitachem.com |

| This compound | Acyl chloride or anhydride (B1165640) | N-acyl-3-(3-methylbutoxy)aniline | Inferred from smolecule.com |

| This compound | Alkyl halide | N-alkyl-3-(3-methylbutoxy)aniline | Inferred from nih.gov |

| This compound | 1. Acetic anhydride; 2. Electrophile (e.g., Br2); 3. Hydrolysis | Substituted this compound | Inferred from smolecule.comchemistrysteps.com |

Incorporation into Heterocyclic Systems (e.g., Triazoles, Maleimides, Benzodithioles)

The this compound moiety can be incorporated into a variety of heterocyclic systems, imparting unique physicochemical properties to the resulting molecules.

Maleimides: N-substituted maleimides can be synthesized by the condensation of an aniline with maleic anhydride. researchgate.netgoogle.com This reaction typically proceeds in two steps: the initial reaction of the amine with maleic anhydride forms an N-arylmaleamic acid intermediate. google.com Subsequent dehydration, often using acetic anhydride and a catalyst like sodium acetate (B1210297), leads to the cyclized N-arylmaleimide. google.com Applying this to this compound would yield N-(3-(3-methylbutoxy)phenyl)maleimide. These maleimide (B117702) derivatives are of interest as they can undergo further reactions, such as Diels-Alder cycloadditions or Michael additions. gsconlinepress.com

Benzodithioles: The 3-methylbutoxy group has been successfully incorporated into a benzodithiole structure. The synthesis of 2-(3-methylbutoxy)-1,3-benzodithiole has been reported, achieved through a modification of the Nakayama method. chimia.ch While the starting material for this specific synthesis was not this compound, it demonstrates the compatibility of the 3-methylbutoxy moiety within this heterocyclic system. In a related synthesis, 5-methyl-2-(3-methylbutoxy)-4,7-bis(o-tolyl)-1,3-benzodithiole has been prepared, showcasing the formation of more complex benzodithiole derivatives. rsc.org

A summary of heterocyclic systems incorporating the this compound moiety is presented in Table 2.

| Heterocyclic System | General Synthetic Approach | Resulting Derivative | Key Findings/References |

| Triazole | 1. Diazotization of aniline to diazonium salt. 2. Conversion to azide (B81097). 3. Huisgen cycloaddition with an alkyne. | 1-(3-(3-Methylbutoxy)phenyl)-1H-1,2,3-triazole | General method for aniline to triazole synthesis. organic-chemistry.orgwikipedia.orgorganic-chemistry.org |

| Maleimide | 1. Reaction of aniline with maleic anhydride to form maleamic acid. 2. Dehydration and cyclization. | N-(3-(3-Methylbutoxy)phenyl)maleimide | Established two-step synthesis for N-arylmaleimides. researchgate.netgoogle.com |

| Benzodithiole | Reaction involving a dithiol precursor and a source of the C2 carbon with the alkoxy group. | 2-(3-Methylbutoxy)-1,3-benzodithiole | Synthesis has been reported, demonstrating feasibility. chimia.chrsc.org |

Design and Synthesis of π-Conjugated Molecules

The incorporation of this compound into larger π-conjugated systems, such as oligomers and polymers, is a promising area for the development of novel organic electronic materials. The alkoxy group can enhance the solubility of the resulting materials, which is often a challenge in the processing of rigid π-conjugated backbones.

One approach to designing such molecules is through the use of cross-coupling reactions, such as Suzuki or Stille coupling, to link the aniline moiety to other aromatic units. For this, the this compound would first need to be functionalized with a suitable group, such as a boronic acid or a halide. For example, bromination of the protected aniline followed by conversion to a boronic ester would provide a monomer suitable for Suzuki polymerization.

Another strategy involves the formation of polymers containing the aniline unit directly in the main chain. For example, polyanilines are a well-known class of conducting polymers. While the polymerization of aniline itself is well-established, the polymerization of substituted anilines can be influenced by the nature and position of the substituent. The electron-donating nature of the 3-alkoxy group is expected to be compatible with oxidative polymerization methods.

Furthermore, the this compound unit can be incorporated into polymers with other chromophores to tune the electronic and optical properties. For example, polymers containing diketopyrrolopyrrole (DPP) units in the main chain are of interest for their applications in organic electronics. beilstein-journals.org A hypothetical copolymer of a dibrominated DPP derivative and a diboronic ester of N-protected this compound could lead to a soluble, low bandgap polymer.

While specific examples of π-conjugated molecules derived from this compound are not prevalent in the literature, the general principles of polymer design and synthesis provide a clear pathway for their development. The key is the synthesis of appropriately functionalized monomers derived from this compound.

Structure-Reactivity Relationships in Derived Compounds

The reactivity of compounds derived from this compound is fundamentally governed by the electronic effects of the substituents on the aniline ring. The amino group (-NH2) is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance (+M effect). chemistrysteps.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

In reactions involving the amino group, such as acylation or alkylation, the basicity of the aniline is a key factor. The alkoxy group at the meta position will have a modest impact on the basicity of the amine. Electron-donating groups generally increase the basicity of anilines, while electron-withdrawing groups decrease it. chemistrysteps.com The meta-alkoxy group is considered to be weakly electron-donating in this context, so this compound is expected to be slightly more basic than aniline.

The steric bulk of the 3-methylbutoxy group can also play a role in the reactivity, particularly at the positions adjacent to the ether linkage. It may hinder the approach of bulky reagents to the C2 and C4 positions of the aniline ring.

In derived heterocyclic and π-conjugated systems, the 3-methylbutoxy group primarily serves to enhance solubility and influence the solid-state packing of the molecules. This can have a significant impact on the material properties, such as the efficiency of organic solar cells or the charge carrier mobility in organic field-effect transistors. The flexible and branched nature of the 3-methylbutoxy chain can disrupt close π-π stacking, which may be desirable in some applications to prevent aggregation-induced quenching of fluorescence, or undesirable in others where close packing is required for efficient charge transport.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules.

Proton (¹H) NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the case of 3-(3-Methylbutoxy)aniline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the 3-methylbutoxy group.

The aromatic region would likely display complex splitting patterns for the protons on the aniline (B41778) ring. The proton at position 2, being ortho to the amino group and meta to the alkoxy group, would appear as a multiplet. The proton at position 4, flanked by two other protons, would likely be a triplet. The protons at positions 5 and 6 would also show characteristic splitting based on their coupling with adjacent protons.

The aliphatic region of the spectrum would correspond to the 3-methylbutoxy side chain. The two equivalent methyl groups would produce a doublet, while the methine proton would appear as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The two methylene groups would also present as distinct multiplets.

A hypothetical ¹H NMR data table for this compound is presented below, based on established chemical shift principles for similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 6.20-6.30 | m | - |

| H-4 | 6.95-7.05 | t | ~7.8 |

| H-5 | 6.15-6.25 | m | - |

| H-6 | 6.10-6.20 | m | - |

| -NH₂ | 3.50-3.70 | br s | - |

| -OCH₂- | 3.85-3.95 | t | ~6.5 |

| -CH₂-CH- | 1.65-1.75 | m | - |

| -CH(CH₃)₂ | 1.75-1.85 | m | - |

| -CH(CH ₃)₂ | 0.90-1.00 | d | ~6.6 |

Note: This data is predicted and may vary from experimental results.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons would resonate in the downfield region (typically 100-160 ppm). The carbon atom attached to the oxygen of the ether group (C-3) and the carbon atom attached to the nitrogen of the amine group (C-1) would be the most deshielded. The remaining aromatic carbons (C-2, C-4, C-5, C-6) would appear at slightly higher fields.

The aliphatic carbons of the 3-methylbutoxy group would be found in the upfield region of the spectrum. The chemical shifts of these carbons are influenced by their proximity to the electronegative oxygen atom.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 147-149 |

| C-2 | 102-104 |

| C-3 | 159-161 |

| C-4 | 129-131 |

| C-5 | 107-109 |

| C-6 | 106-108 |

| -OC H₂- | 66-68 |

| -C H₂-CH- | 38-40 |

| -C H(CH₃)₂ | 25-27 |

| -CH(C H₃)₂ | 22-24 |

Note: This data is predicted and may vary from experimental results.

Advanced NMR Techniques (e.g., HMBC for Connectivity)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of a molecule. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. wisc.edu This is particularly useful for establishing the connection between the 3-methylbutoxy group and the aniline ring.

For this compound, an HMBC spectrum would show a correlation between the protons of the methylene group adjacent to the oxygen (-OCH₂-) and the C-3 carbon of the aromatic ring. This would definitively confirm the position of the alkoxy substituent. Furthermore, correlations between the aromatic protons and their neighboring carbons would help to unambiguously assign the signals in the ¹³C NMR spectrum. For instance, the proton at H-2 would show correlations to C-4 and C-6, while the H-4 proton would correlate with C-2 and C-6.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₇NO, the predicted monoisotopic mass is 179.13101 Da. nih.gov HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, confirming the molecular formula.

The table below shows the predicted exact masses for various adducts of this compound that could be observed in an HRMS experiment. nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.13829 |

| [M+Na]⁺ | 202.12023 |

| [M-H]⁻ | 178.12373 |

| [M+K]⁺ | 218.09417 |

Note: This data is predicted and may vary from experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This method is ideal for confirming the purity and identity of volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the cleavage of the ether bond and fragmentation of the alkyl chain. Based on the analysis of similar aniline derivatives, characteristic fragments for the aniline core, such as ions at m/z 93, 65, and 66, might also be observed. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the aniline chromophore, which consists of a benzene (B151609) ring substituted with an amino group. The presence of the 3-methylbutoxy group, an auxochrome, can influence the position and intensity of the absorption bands.

The electronic spectrum of aniline and its derivatives typically exhibits two main absorption bands in the UV region. wikipedia.org These arise from π → π* transitions within the aromatic ring. researchgate.net The amino group's lone pair of electrons can conjugate with the π-system of the benzene ring, which tends to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. matanginicollege.ac.in

In a non-polar solvent, this compound is expected to show characteristic absorption peaks. While specific experimental data for this compound is not widely published, the expected electronic transitions and their approximate absorption regions based on aniline are presented in Table 1. wikipedia.orgresearchgate.net The introduction of the 3-methylbutoxy group, an electron-donating group, is anticipated to cause a slight bathochromic shift of these bands. matanginicollege.ac.in Furthermore, a weaker n → π* transition, originating from the non-bonding electrons of the nitrogen atom, may also be observed, typically at longer wavelengths. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range |

|---|---|---|

| π → π* | Benzene Ring | ~230-240 nm |

| π → π* | Benzene Ring | ~280-290 nm |

Note: The exact λmax values can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are invaluable for a complete structural elucidation.

As of the current date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). icdd.comcrystallography.net Therefore, no experimental crystallographic data is available.

However, based on the known structures of related aniline derivatives, certain structural features can be anticipated. The aniline moiety would be essentially planar, with the 3-methylbutoxy group adopting a conformation that minimizes steric hindrance. The bond lengths and angles within the benzene ring are expected to be typical for an aromatic system. The C-N bond of the amino group and the C-O bond of the ether linkage would exhibit standard single bond characteristics. Intermolecular interactions in the solid state would likely be dominated by hydrogen bonding involving the amino group and van der Waals forces.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of a compound. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions as a function of temperature, while Thermogravimetric Analysis (TGA) monitors changes in mass with temperature. tainstruments.comxrfscientific.com

For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties of the compound. Other thermal events, such as polymorphic transitions, could also be detected.

A TGA thermogram for this compound would reveal its decomposition profile. Typically, the analysis is performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to investigate oxidative stability. The onset temperature of decomposition is a key indicator of the compound's thermal stability. Based on studies of similar aniline derivatives, decomposition is expected to occur at elevated temperatures. researchgate.netresearchgate.net

Table 2: Expected Thermal Analysis Data for this compound

| Analytical Technique | Expected Observation | Significance |

|---|---|---|

| DSC | Endothermic peak | Determination of melting point and enthalpy of fusion |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. thermofisher.com It is widely employed to assess the purity of chemical compounds. sielc.com

The analysis of this compound can be effectively carried out using reverse-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is used with a polar mobile phase. Due to its molecular structure, which includes both a hydrophobic 3-methylbutoxy group and a polar aniline moiety, this compound can be well-retained and separated on a C18 or C8 column.

A typical HPLC method for the analysis of this compound would involve a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the analyte is in a consistent protonation state and to improve peak shape. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. The retention time under specific chromatographic conditions is a characteristic feature that can be used for identification, while the peak area is proportional to the concentration, allowing for quantitative analysis and purity determination.

A generalized set of HPLC conditions for the analysis of this compound is presented in Table 3.

Table 3: General HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detector | UV at ~235 nm or ~285 nm |

| Flow Rate | 1.0 mL/min |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretical values calculated from the compound's molecular formula to validate its empirical formula and assess its purity.

The molecular formula of this compound is C₁₁H₁₇NO. uni.lu Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The comparison between the theoretical and experimentally determined elemental composition provides strong evidence for the compound's identity and purity.

Table 4: Elemental Composition of this compound (C₁₁H₁₇NO)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 73.70 |

| Hydrogen (H) | 9.56 |

| Nitrogen (N) | 7.81 |

Computational and Theoretical Investigations of 3 3 Methylbutoxy Aniline

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for 3-(3-Methylbutoxy)aniline have been found in the available scientific literature. Therefore, detailed information on its optimized geometry, conformational analysis, electronic structure, and reactivity based on this method cannot be provided.

Information regarding the optimized molecular geometry and the conformational landscape of this compound is not available in published research.

A frontier molecular orbital analysis, which would detail the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, has not been reported.

There are no published electrostatic potential maps for this compound that would allow for the prediction of its electrophilic and nucleophilic sites.

Calculated values for electronic properties and reactivity descriptors such as chemical hardness and softness for this compound are not documented in the scientific literature.

Predicted vibrational spectra, including Infrared (IR) and Inelastic Incoherent Neutron Scattering (IINS) data, for this compound are not available.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies involving this compound as a ligand have been identified. As such, there is no information on its potential binding modes or interactions with biological targets.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

MD simulations for a molecule like this compound would typically be performed using a force field such as GROMOS or AMBER, with the system solvated in a suitable solvent like water or an organic solvent to mimic experimental conditions. researchgate.netacs.org The stability of the system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. A stable system would exhibit convergence of these parameters, indicating that the molecule has reached an equilibrium state. derpharmachemica.com

The substitution at the meta position is known to influence the inversion barrier of the amino group. physchemres.org Electron-donating groups at the meta position, such as an alkoxy group, are expected to increase the electron density at the amine nitrogen, which can affect the planarity and inversion dynamics of the NH2 group. physchemres.org MD simulations can provide detailed information on the preferred dihedral angles and the frequency of transitions between different conformational states, which are crucial for understanding the molecule's flexibility and how it might interact with other molecules or surfaces.

Based on studies of similar aniline (B41778) derivatives, it can be inferred that the 3-methylbutoxy substituent will have a significant impact on the molecule's dynamics. The flexibility of the alkoxy chain would allow it to explore a wide conformational space, potentially leading to a range of intermolecular interaction modes.

Inferred System Stability and Conformational Parameters for this compound

| Parameter | Inferred Value/Behavior | Significance |

| RMSD | Expected to stabilize after an initial equilibration period, indicating overall structural stability. | Confirms the reliability of the simulation and the stability of the molecular structure. |

| RMSF | Higher fluctuations expected for the atoms of the 3-methylbutoxy chain compared to the aniline ring. | Highlights the flexibility of the alkoxy substituent. |

| Amine Inversion Barrier | Expected to be slightly higher than that of unsubstituted aniline due to the electron-donating nature of the alkoxy group. | Influences the reactivity and hydrogen bonding capability of the amino group. |

| Key Dihedral Angles | The C-C-O-C and C-O-C-C dihedral angles of the ether linkage will show multiple preferred orientations. | Determines the overall shape and steric hindrance of the molecule. |

This table is based on inferred data from computational studies on analogous aniline derivatives.

Quantum Chemical Calculations for Photophysical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the photophysical properties of molecules like this compound. physchemres.orgacs.org These calculations can provide information on the electronic transitions, absorption and emission spectra, and other properties related to the interaction of the molecule with light.

The photophysical properties of aniline derivatives are largely governed by the electronic nature of the substituents on the aromatic ring. The 3-methylbutoxy group, being an electron-donating group, is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, electron-donating groups increase the energy of the HOMO, leading to a smaller HOMO-LUMO energy gap. researchgate.net This, in turn, often results in a red-shift (a shift to longer wavelengths) of the absorption and emission spectra compared to unsubstituted aniline.

Calculations for similar alkoxy-substituted anilines have shown that the main electronic transitions are typically of a π → π* character, localized on the benzene (B151609) ring. acs.org The presence of the alkoxy group can also introduce some n → π* character due to the lone pairs on the oxygen atom.

A theoretical investigation into this compound would likely involve geometry optimization of the ground state using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Following this, TD-DFT calculations would be performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax). The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved.

Inferred Photophysical Data for this compound from Quantum Chemical Calculations

| Property | Inferred Value/Characteristic | Method of Determination |

| HOMO Energy | Higher than unsubstituted aniline | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Minor change compared to unsubstituted aniline | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Smaller than unsubstituted aniline | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Absorption Maximum (λmax) | Red-shifted compared to aniline | TD-DFT |

| Primary Electronic Transition | π → π* | Analysis of molecular orbitals |

| Dipole Moment | Higher than unsubstituted aniline due to the polar ether group | DFT (e.g., B3LYP/6-311++G(d,p)) |

This table is based on inferred data from computational studies on analogous aniline derivatives. researchgate.net

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are crucial for establishing structure-property relationships, which explain how the molecular structure of a compound determines its macroscopic properties. For this compound, theoretical investigations can elucidate the influence of the 3-methylbutoxy group on its chemical and physical behavior.

The position of the alkoxy group on the aniline ring is a key determinant of its properties. In the case of this compound, the meta-substitution pattern influences the electronic effects on the ring differently than ortho or para substitution. While a para-alkoxy group can donate electron density to the ring through resonance, a meta-alkoxy group's electronic influence is primarily inductive. physchemres.org This will affect the reactivity of the aromatic ring in electrophilic substitution reactions.